

A Comprehensive Spectroscopic Guide to 4-Chloro-4'-hydroxybutyrophenone

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Compound of Interest

Compound Name: 4-Chloro-4'-hydroxybutyrophenone

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This technical guide provides an in-depth analysis of the spectroscopic data for **4-Chloro-4'-hydroxybutyrophenone**, a butyrophenone derivative of interest to researchers in drug discovery and organic synthesis. This document is intended for scientists and professionals who require a detailed understanding of the structural characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

4-Chloro-4'-hydroxybutyrophenone (CAS 7150-55-2) belongs to the butyrophenone class of compounds, which are characterized by a phenyl ring attached to a carbonyl group, which is in turn connected to a four-carbon chain.^{[1][2][3]} The presence of a hydroxyl group on the phenyl ring and a chlorine atom on the terminal carbon of the butyryl chain introduces specific functionalities that are crucial for its chemical reactivity and potential biological activity. Accurate structural elucidation is paramount for its application in medicinal chemistry and materials science. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete structural profile.

Molecular Structure and Key Features

The structural formula of **4-Chloro-4'-hydroxybutyrophenone** is C₁₀H₁₁ClO₂.^{[1][2][4][5]} Understanding its structure is key to interpreting its spectral data. The molecule consists of a 4-hydroxyphenyl group, a carbonyl group, and a 4-chlorobutyl chain.

Figure 1: 2D structure of **4-Chloro-4'-hydroxybutyrophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For **4-Chloro-4'-hydroxybutyrophenone**, both ^1H and ^{13}C NMR provide critical information for structural confirmation. The data presented here is based on analysis from spectral databases, with DMSO-d6 as the solvent.[\[5\]](#)

^1H NMR Spectroscopy

The ^1H NMR spectrum of **4-Chloro-4'-hydroxybutyrophenone** is expected to show distinct signals for the aromatic protons, the methylene protons of the butyl chain, and the hydroxyl proton.

Table 1: Predicted ^1H NMR Chemical Shifts and Splitting Patterns

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.3	Singlet	1H	Ar-OH
~7.8	Doublet	2H	Ar-H (ortho to C=O)
~6.9	Doublet	2H	Ar-H (meta to C=O)
~3.7	Triplet	2H	-CH ₂ -Cl
~3.1	Triplet	2H	-C(=O)-CH ₂ -
~2.1	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -

Interpretation:

- **Aromatic Region:** The para-substituted hydroxyphenyl group gives rise to a characteristic AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear at a lower field (~7.8 ppm) compared to the protons meta to the carbonyl group (~6.9 ppm).

- **Aliphatic Region:** The three methylene groups of the chlorobutyl chain will appear as distinct signals. The methylene group attached to the chlorine atom (-CH₂-Cl) is expected to be the most downfield (~3.7 ppm) due to the electronegativity of chlorine. The methylene group adjacent to the carbonyl group (-C(=O)-CH₂-) will also be deshielded (~3.1 ppm). The central methylene group will appear as a quintet around 2.1 ppm, being split by the two adjacent methylene groups.
- **Hydroxyl Proton:** The phenolic hydroxyl proton is typically a broad singlet and its chemical shift can vary depending on concentration and temperature. In DMSO-d6, it is expected to appear at a lower field (~10.3 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A ¹³C NMR spectrum for **4-Chloro-4'-hydroxybutyrophenone** has been recorded on a Bruker AM-270 instrument using DMSO-d6 as the solvent.[5]

Table 2: Experimental ¹³C NMR Chemical Shifts

Chemical Shift (δ , ppm)	Assignment
~198.0	C=O
~162.0	C-OH
~131.0	Ar-CH (ortho to C=O)
~128.0	Ar-C (ipso to C=O)
~115.0	Ar-CH (meta to C=O)
~44.5	-CH ₂ -Cl
~34.0	-C(=O)-CH ₂ -
~27.0	-CH ₂ -CH ₂ -CH ₂ -

Interpretation:

- **Carbonyl Carbon:** The carbonyl carbon is the most deshielded, appearing at a very low field (~198.0 ppm).
- **Aromatic Carbons:** The carbon attached to the hydroxyl group (C-OH) is significantly deshielded and appears around 162.0 ppm. The other aromatic carbons appear in the range of 115-131 ppm.
- **Aliphatic Carbons:** The chemical shifts of the aliphatic carbons are consistent with their chemical environment. The carbon attached to the chlorine atom is the most downfield of the aliphatic carbons (~44.5 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Chloro-4'-hydroxybutyrophene** is expected to show characteristic absorption bands for the O-H, C=O, C-O, and C-Cl bonds.

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group
3400-3200	Broad, Strong	O-H stretch (phenolic)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
~1670	Strong	C=O stretch (aryl ketone)
1600, 1580, 1500	Medium-Weak	Aromatic C=C stretch
~1250	Strong	C-O stretch (phenol)
~750	Strong	C-Cl stretch

Interpretation:

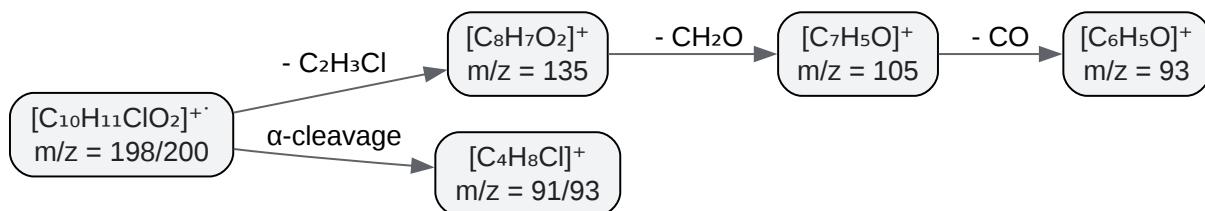
- A broad and strong absorption in the region of 3400-3200 cm⁻¹ is a clear indication of the phenolic hydroxyl group.

- The strong absorption around 1670 cm^{-1} is characteristic of the carbonyl group of an aryl ketone. Conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.
- The presence of both aromatic and aliphatic C-H stretches will be observed.
- A strong band around 1250 cm^{-1} is indicative of the C-O stretching of the phenol.
- The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 750 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For **4-Chloro-4'-hydroxybutyrophenone** (Molecular Weight: 198.65 g/mol), the mass spectrum will show the molecular ion peak and several characteristic fragment ions.^{[4][5]}

The presence of chlorine will result in a characteristic $M+2$ peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ^{37}Cl isotope.



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Figure 2: Proposed mass fragmentation pathway.

Interpretation of Fragmentation:

- Molecular Ion ($M^{+ \cdot}$): The molecular ion peak should be observed at m/z 198, with a corresponding $M+2$ peak at m/z 200.

- α -Cleavage: Cleavage of the bond between the carbonyl group and the butyl chain is a common fragmentation pathway for ketones. This would result in the formation of the 4-hydroxybenzoyl cation at m/z 121 and a chlorobutyl radical.
- McLafferty Rearrangement: Butyrophenones are known to undergo McLafferty rearrangement, which involves the transfer of a γ -hydrogen to the carbonyl oxygen followed by cleavage of the α - β carbon-carbon bond. This would lead to the formation of a neutral chloropropene molecule and a radical cation at m/z 136.
- Other Fragments: Loss of the chlorobutyl chain would lead to the 4-hydroxyphenylacylium ion at m/z 121. Subsequent loss of CO would give the hydroxyphenyl cation at m/z 93.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds like **4-Chloro-4'-hydroxybutyrophenone**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
- Instrument: A 300-500 MHz NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-pulse ¹H spectrum.
 - Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C spectrum.
- Typical parameters: spectral width of 200-250 ppm, several hundred to thousands of scans, relaxation delay of 2-5 seconds.
- Process the data similarly to the ^1H spectrum.

IR Spectroscopy

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
 - The data is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).
- GC Separation:
 - Inject a small volume (e.g., $1\text{ }\mu\text{L}$) of the sample solution into the GC.
 - Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the components of the sample.
- MS Detection:

- As the compound elutes from the GC column, it enters the mass spectrometer.
- Electron ionization (EI) at 70 eV is a common method for fragmentation.
- The mass analyzer (e.g., a quadrupole) scans a range of m/z values to generate the mass spectrum.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of **4-Chloro-4'-hydroxybutyrophenone**. The data presented in this guide, including chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns, are consistent with the proposed structure. This information is invaluable for researchers working with this compound, ensuring its identity and purity in synthetic and analytical applications.

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